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Cyclopentanone, 2-(2-methylpropylidene)-

Cat. No.: B12331550
M. Wt: 138.21 g/mol
InChI Key: GSSRLAIHCZNDAA-SOFGYWHQSA-N
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Description

Contextualization within the Field of Cyclopentanone (B42830) Derivatives

Cyclopentanone and its derivatives are significant building blocks in organic chemistry. The five-membered ring of cyclopentanone is a common structural motif in numerous natural products and synthetic compounds with important applications. For instance, cyclopentanone itself serves as a precursor to fragrances, such as those related to jasmine and jasmone, and is an intermediate in the synthesis of pharmaceuticals like cyclopentobarbital. researchgate.net

Derivatives of cyclopentanone are utilized in the synthesis of a wide array of complex molecules. The reactivity of the ketone functional group and the adjacent methylene (B1212753) groups allows for a variety of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various cyclization reactions, making cyclopentanone derivatives valuable starting materials for constructing more elaborate molecular architectures. molaid.comeuropa.eu The introduction of substituents onto the cyclopentanone ring, as seen in Cyclopentanone, 2-(2-methylpropylidene)-, further functionalizes the molecule, opening up additional pathways for synthetic elaboration.

Significance of Alkenylidenecyclopentanones in Chemical Research

Alkenylidenecyclopentanones, the specific subclass to which Cyclopentanone, 2-(2-methylpropylidene)- belongs, are characterized by an exocyclic double bond adjacent to the carbonyl group. This α,β-unsaturated system is a key reactive feature, making these compounds valuable intermediates in organic synthesis. The conjugated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

This reactivity is exploited in the synthesis of various natural products and biologically active molecules. For example, related structures like 2-hexylidene cyclopentanone are reviewed for their use as fragrance ingredients. nih.gov The synthesis of such compounds is often achieved through the aldol condensation of cyclopentanone with an appropriate aldehyde, followed by dehydration. d-nb.info The double bond in alkenylidenecyclopentanones can also participate in various cycloaddition reactions and can be selectively reduced to afford saturated 2-alkyl-cyclopentanones, which are also valuable synthetic intermediates. For instance, there are documented synthesis routes for 2-isobutylcyclopentanone starting from Cyclopentanone, 2-(2-methylpropylidene)-. guidechem.com

Historical Perspective on the Synthesis and Reactivity of Cyclopentanone, 2-(2-methylpropylidene)-

Another historically significant method for the formation of carbon-carbon double bonds is the Wittig reaction, developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. researchgate.net This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the context of the target molecule, cyclopentanone could be reacted with the ylide derived from isobutyraldehyde (B47883) to form the exocyclic double bond. chem960.commdpi.com The development of these foundational reactions provided the chemical tools necessary for the synthesis of a vast array of compounds, including the alkenylidenecyclopentanone family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B12331550 Cyclopentanone, 2-(2-methylpropylidene)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E)-2-(2-methylpropylidene)cyclopentan-1-one

InChI

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3/b8-6+

InChI Key

GSSRLAIHCZNDAA-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C/1\CCCC1=O

Canonical SMILES

CC(C)C=C1CCCC1=O

Origin of Product

United States

Reaction Mechanisms and Comprehensive Organic Transformations of Cyclopentanone, 2 2 Methylpropylidene

Mechanisms of Carbonyl Condensation and α,β-Unsaturation Formation

The synthesis of Cyclopentanone (B42830), 2-(2-methylpropylidene)- is a classic example of a crossed aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. iitk.ac.inwikipedia.orglibretexts.org This process typically involves the reaction between cyclopentanone and isobutyraldehyde (B47883) (2-methylpropanal) under either basic or acidic catalysis.

The mechanism proceeds through several key steps: iitk.ac.inoregonstate.edulibretexts.org

Enolate/Enol Formation: In the presence of a base, a proton is abstracted from the α-carbon of cyclopentanone to form a resonance-stabilized enolate. wikipedia.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to yield an enol. oregonstate.educhemtube3d.com

Nucleophilic Addition: The electron-rich enolate (or enol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. iitk.ac.inlibretexts.org This step forms a tetrahedral intermediate, known as an aldol adduct, which is a β-hydroxy ketone. wikipedia.org

Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol adduct to form the conjugated system. libretexts.orglibretexts.org Under basic conditions and often with heating, this occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the α-hydrogen is removed to form an enolate, followed by the loss of the hydroxide (B78521) leaving group. wikipedia.orgoregonstate.edu In an acidic medium, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. oregonstate.edu

The stability of the resulting conjugated double bond, which extends the π-system of the carbonyl group, provides the thermodynamic driving force for the dehydration step. libretexts.org

Table 1: Typical Conditions for Aldol Condensation This table illustrates common catalytic systems used for aldol condensations leading to α,β-unsaturated ketones.

Catalyst TypeExample CatalystSolvent(s)General Conditions
Base-CatalyzedSodium hydroxide (NaOH)Water, EthanolRoom temperature or gentle heating
Potassium hydroxide (KOH)Water, EthanolRoom temperature or gentle heating
Acid-CatalyzedHydrochloric acid (HCl)Water, Acetic AcidHeating often required
Sulfuric acid (H₂SO₄)Acetic AcidHeating often required

Nucleophilic and Electrophilic Reactions at the Enone System

The enone functionality of Cyclopentanone, 2-(2-methylpropylidene)- features two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks. pressbooks.pub

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. dewwool.comwikipedia.org In this reaction, a soft nucleophile adds to the β-carbon of the enone. masterorganicchemistry.comyoutube.com The reaction is thermodynamically favored due to the formation of a strong carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.comlibretexts.org

The general mechanism involves: masterorganicchemistry.comlibretexts.org

Nucleophile Addition: A nucleophile, typically a resonance-stabilized carbanion (enolate) or other soft nucleophiles like amines or thiolates, attacks the electrophilic β-carbon. pressbooks.pubwikipedia.org

Enolate Intermediate: The attack generates a new resonance-stabilized enolate intermediate. libretexts.org

Protonation: The enolate is then protonated by a proton source (often the solvent or a mild acid added during workup) to give the initial keto-enol product, which rapidly tautomerizes to the more stable keto form. libretexts.org

Weaker, "soft" nucleophiles preferentially undergo 1,4-addition, while "hard" nucleophiles like Grignard reagents or organolithium reagents tend to favor 1,2-addition directly to the carbonyl carbon. pressbooks.pubmasterorganicchemistry.com Organocuprate reagents, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for achieving 1,4-addition to cyclic enones. pressbooks.pub

Table 2: Nucleophiles in Michael Addition to Cyclic Enones This table provides examples of nucleophiles used in Michael additions and the typical products formed.

Nucleophile ClassSpecific ExampleResulting Product Type
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)3-Alkyl-cyclopentanone
EnolatesDiethyl malonate enolate3-(Dialkoxycarbonylmethyl)-cyclopentanone derivative
AminesMethylamine (CH₃NH₂)3-(Alkylamino)-cyclopentanone
ThiolatesSodium thiophenoxide (NaSPh)3-(Arylthio)-cyclopentanone

In the Diels-Alder reaction, a [4+2] cycloaddition, the enone system of Cyclopentanone, 2-(2-methylpropylidene)- can act as the dienophile ("diene-loving" component). wikipedia.orgmasterorganicchemistry.com This powerful reaction forms a six-membered ring by reacting the dienophile with a conjugated diene. wikipedia.org

For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, a role fulfilled by the ketone functionality in the subject molecule. libretexts.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step, and is highly stereospecific, retaining the stereochemistry of the dienophile in the final product. wikipedia.orglibretexts.org

When reacting with a cyclic diene like cyclopentadiene, a bicyclic product is formed. libretexts.orgyoutube.com The stereochemical outcome is often governed by the "endo rule," which states that the dienophile's substituents preferentially orient themselves towards the developing pi-bond of the diene in the transition state, leading to the endo product as the major isomer under kinetic control. youtube.com

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene, such as an enone, and an electrophile, typically an aldehyde. acs.org This reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine (B1218219). acs.org

However, cyclic enones are known to be challenging substrates for the Baylis-Hillman reaction, often exhibiting low reactivity and resulting in low yields under traditional conditions. acs.orguq.edu.au The steric hindrance of the cyclic system can impede the reaction. acs.org Significant research has been devoted to developing more effective catalytic systems to overcome these limitations, such as using imidazole (B134444) catalysts in aqueous basic solutions, methanolic systems with DBU, or heterogeneous catalysts like nanocrystalline magnesium oxide (NAP-MgO). acs.orgacs.orgthieme-connect.com These improved methods can accelerate the reaction and expand the scope to include less reactive substrates. acs.org

Rearrangement Chemistry Involving the Cyclopentanone Core

The Tiffeneau-Demjanov rearrangement provides a synthetic route to expand a cyclic ketone by one carbon, transforming a cyclopentanone derivative into a cyclohexanone. wikipedia.orgorganicreactions.orgnumberanalytics.com This reaction proceeds via a 1-aminomethyl-1-cycloalkanol intermediate, which is treated with nitrous acid. wikipedia.orglibretexts.org

To apply this to Cyclopentanone, 2-(2-methylpropylidene)-, a multi-step sequence would be necessary:

Formation of the Precursor: The ketone must first be converted into the key 1-aminomethyl-cyclopentanol precursor. A common method is through the formation of a cyanohydrin (by treating the ketone with hydrogen cyanide), followed by the reduction of the nitrile group to a primary amine.

Diazotization: The resulting amino alcohol is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an unstable diazonium salt. numberanalytics.comyoutube.com

Rearrangement: The diazonium group is an excellent leaving group (N₂ gas), and its departure generates a primary carbocation. libretexts.orgyoutube.com This is immediately followed by a 1,2-alkyl shift, where one of the carbon atoms of the cyclopentane (B165970) ring migrates, leading to the formation of a new, ring-expanded carbocation stabilized by the adjacent hydroxyl group. libretexts.org

Product Formation: Deprotonation of the resulting oxonium ion yields the final six-membered ring ketone (cyclohexanone). youtube.com

The migratory aptitude of the ring carbons can be influenced by substituents. In the case of a substituted cyclopentanone, the more substituted α-carbon generally migrates preferentially. libretexts.org

Allylic and Vinylogous Rearrangements (e.g., 3-aza-Cope)

The presence of an allylic system in "Cyclopentanone, 2-(2-methylpropylidene)-" and its derivatives opens the door to a variety of sigmatropic rearrangements, most notably the 3-aza-Cope rearrangement. This transformation is a powerful tool in organic synthesis for the construction of nitrogen-containing heterocyclic frameworks. wikipedia.orgtcichemicals.com

The 3-aza-Cope rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic shift involving a nitrogen atom, typically within an N-allyl enamine substrate. tcichemicals.comnih.gov For "Cyclopentanone, 2-(2-methylpropylidene)-", the prerequisite N-allyl enamine can be synthesized by reacting the ketone with an allylamine. The subsequent rearrangement would proceed through a six-membered, chair-like transition state, ultimately leading to the formation of a γ,δ-unsaturated imine. wikipedia.org It is important to note that the 3-aza-Cope rearrangement often requires thermal conditions or Lewis acid catalysis to overcome the activation barrier. wikipedia.org

While direct studies on "Cyclopentanone, 2-(2-methylpropylidene)-" are not extensively documented in publicly available literature, the general principles of the 3-aza-Cope rearrangement can be applied. The stereochemical outcome of the reaction is typically controlled by the geometry of the enamine and the conformation of the transition state. nih.gov For instance, stereospecific 1,3-allylic migration from nitrogen to carbon has been observed in the 3-aza-Cope rearrangement of quaternary N-allyl enammonium salts derived from other cyclic systems. nih.gov In some cases, enantioselective catalysis of the aza-Cope rearrangement has been achieved using chiral supramolecular assemblies, offering a pathway to chiral nitrogen-containing products. nih.gov

A hypothetical 3-aza-Cope rearrangement of an N-allyl enamine derived from "Cyclopentanone, 2-(2-methylpropylidene)-" is depicted below:

Hypothetical Reaction Scheme: 3-aza-Cope Rearrangement

ReactantReagents and ConditionsProduct
N-allyl-N-(1-(cyclopent-1-en-1-yl)-2-methylpropyl)amineHeat or Lewis Acidγ,δ-Unsaturated Imine

Oxidation and Reduction Transformations

The dual functionality of an alkene and a ketone in "Cyclopentanone, 2-(2-methylpropylidene)-" allows for a range of selective oxidation and reduction reactions.

Oxidation:

The allylic positions of "Cyclopentanone, 2-(2-methylpropylidene)-" are susceptible to oxidation. Reagents like selenium dioxide are commonly employed for the allylic oxidation of alkenes to introduce a hydroxyl group. ias.ac.in This would yield a hydroxy-substituted derivative, a valuable intermediate for further functionalization. Furthermore, enzyme-catalyzed allylic oxidations, utilizing enzymes such as cytochrome P450 monooxygenases, offer a green and highly selective alternative for the synthesis of chiral allylic alcohols. nih.gov

The double bond can also be targeted for epoxidation using peroxy acids, such as m-CPBA, to form the corresponding epoxide. The ketone functionality, however, can also undergo Baeyer-Villiger oxidation with these reagents to form a lactone. The selectivity between these two pathways would depend on the specific reaction conditions and the steric and electronic nature of the substrate.

Reduction:

The reduction of α,β-unsaturated ketones like "Cyclopentanone, 2-(2-methylpropylidene)-" can proceed via two main pathways: 1,2-reduction of the carbonyl group to an allylic alcohol, or 1,4-conjugate reduction of the double bond to a saturated ketone.

The choice of reducing agent is crucial in determining the outcome. Sodium borohydride (B1222165) (NaBH₄) typically favors 1,2-reduction, yielding 2-(2-methylpropylidene)cyclopentan-1-ol. The Luche reduction, which employs a combination of NaBH₄ and a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the selective 1,2-reduction of enones, even in the presence of other reducible functional groups.

For the conjugate reduction, catalytic hydrogenation is a common method. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas will typically reduce the carbon-carbon double bond to afford 2-isobutylcyclopentanone.

Table of Reduction Reactions

Reaction TypeReagent(s)Major Product
1,2-ReductionNaBH₄, CeCl₃ (Luche Reduction)2-(2-methylpropylidene)cyclopentan-1-ol
Conjugate ReductionH₂, Pd/C2-isobutylcyclopentanone

Stereoselective and Enantioselective Transformations

The generation of new stereocenters during the transformation of "Cyclopentanone, 2-(2-methylpropylidene)-" is of significant interest in organic synthesis.

Stereoselective Reduction:

The reduction of the carbonyl group in "Cyclopentanone, 2-(2-methylpropylidene)-" creates a new stereocenter at the carbinol carbon. The stereochemical outcome of this reduction can be influenced by the directing effect of existing stereocenters or by the use of chiral reducing agents. For instance, the reduction of substituted cyclopentanones has been shown to be influenced by the presence of adjacent substituents.

Enantioselective Reduction:

The enantioselective reduction of the ketone can be achieved using chiral catalysts. Asymmetric transfer hydrogenation using chiral rhodium or ruthenium complexes with a hydrogen donor like isopropanol (B130326) or formic acid can provide access to enantioenriched allylic alcohols. Another powerful method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which are known to effectively reduce ketones to alcohols with high enantioselectivity.

Derivatives, Analogues, and Structural Modifications of Cyclopentanone, 2 2 Methylpropylidene

Synthesis and Characterization of Alkylidene Cyclopentanone (B42830) Analogues

The synthesis of alkylidene cyclopentanone analogues is a cornerstone for accessing a diverse library of related compounds. A general and environmentally friendly method for the production of 2-alkylidene cyclopentanones involves the condensation of cyclopentanone with various aldehydes. For instance, a patented method describes the use of a weak-base ion-exchange resin as a recyclable catalyst in the presence of a fatty acid co-catalyst, using water as a solvent. This approach avoids the use of harsh liquid acids or bases, which are difficult to recycle and can lead to significant waste. The reaction between cyclopentanone and an aliphatic aldehyde, such as isovaleraldehyde (B47997) (3-methylbutanal), would yield 2-(2-methylpropylidene)cyclopentanone.

Another powerful method for constructing alkylidene cyclopentenones is the rhodium-catalyzed [2+2+1] cycloaddition of alkynyl allenes. nih.gov This method allows for the creation of a diverse library of 4-alkylidene cyclopentenones. While this produces a cyclopentenone rather than a cyclopentanone, it highlights a sophisticated strategy for generating the core alkylidene cyclic ketone structure.

The characterization of these analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure, including the stereochemistry of the exocyclic double bond (E/Z isomerism). Infrared (IR) spectroscopy typically shows a strong absorption band for the conjugated carbonyl group around 1710-1730 cm⁻¹ and a band for the C=C double bond around 1640-1660 cm⁻¹. Mass spectrometry (MS) confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

Table 1: Synthesis Methods for Alkylidene Cyclopentanone Analogues

Method Description Key Features
Aldol (B89426) Condensation Reaction of cyclopentanone with an aldehyde catalyzed by a recyclable weak-base ion-exchange resin. Environmentally friendly, high atom economy.
Rhodium-catalyzed [2+2+1] Cycloaddition Cycloaddition of alkynyl allenes to form 4-alkylidene cyclopentenones. nih.gov Access to diverse structures, sophisticated catalytic approach. nih.gov

Functionalization of the Cyclopentanone Ring System

The cyclopentanone ring and the exocyclic double bond are prime targets for further functionalization, allowing for the introduction of various substituents that can modulate the compound's chemical and physical properties.

The halogenation of α,β-unsaturated ketones like 2-(2-methylpropylidene)cyclopentanone can be achieved through several methods. Acid-catalyzed halogenation typically results in the substitution of an α-hydrogen. libretexts.orgopenstax.org For α,β-unsaturated ketones, selective halogenation at the α'-position (the carbon adjacent to the carbonyl on the saturated side) is possible. For example, using iodine in the presence of copper(II) oxide can achieve selective iodination at the α-carbon of the ketone. wikipedia.org

Fluorination of organic molecules is of significant interest due to the unique properties fluorine imparts. While direct fluorination of 2-(2-methylpropylidene)cyclopentanone is not widely reported, general methods for the synthesis of α,β-unsaturated ketones bearing a trifluoromethyl group have been reviewed. mdpi.com One approach involves the trifluoroacylation of vinyl ethers. mdpi.com Another strategy is the fluoride-induced cyclization of silylated 2-alkynylbenzyl alcohol derivatives, which leads to alkylidenephthalans, demonstrating a method for incorporating fluorine in related cyclic systems. nih.gov Computational studies on fluorinated derivatives of cyclopentanone suggest that fluorination can significantly alter properties such as polarity and electrochemical stability.

Hydroxymethylation of the cyclopentanone ring can be achieved through various synthetic routes. The synthesis of 2-(2-hydroxyalkylidene)cyclopentanones has been reported via an aldol reaction of the cyclopentanone enolate with a 2-bromoalkanal, followed by treatment with sodium acetate. nih.gov This method introduces a hydroxyl group on the alkylidene substituent. Asymmetric hydroxymethylation of α-substituted aryl ketones has also been achieved with high enantioselectivity using a chiral scandium complex in water, suggesting a potential route for the stereocontrolled introduction of a hydroxymethyl group at the α-position of the cyclopentanone ring. nih.gov

Carboxylation, the introduction of a carboxylic acid group, can be a more challenging transformation. One potential route could involve the oxidation of a hydroxymethylated analogue. Another approach could be the Dieckmann condensation of a suitably substituted adipic acid ester, followed by alkylation and subsequent hydrolysis and decarboxylation to yield a 2-substituted cyclopentanone carboxylic acid.

Table 2: Functionalization of the Cyclopentanone System

Functionalization Method Potential Outcome
Halogenation Acid-catalyzed reaction with elemental halogens (Cl₂, Br₂, I₂). libretexts.orgopenstax.org Introduction of a halogen atom at the α-position. libretexts.orgopenstax.org
Fluorination Trifluoroacylation of vinyl ethers. mdpi.com Synthesis of analogues with trifluoromethyl groups. mdpi.com
Hydroxymethylation Aldol reaction with a 2-bromoalkanal followed by substitution. nih.gov Introduction of a hydroxyl group on the alkylidene moiety. nih.gov
Carboxylation Oxidation of a hydroxymethylated analogue. Formation of a carboxylic acid derivative.

Polycyclic and Spirocyclic Architectures Incorporating the Cyclopentanone, 2-(2-methylpropylidene)- Moiety

The cyclopentanone framework is a valuable building block for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems.

The synthesis of polycyclic aromatic hydrocarbons containing a cyclopentane (B165970) ring can be achieved through palladium-catalyzed [3+2] cyclocondensation reactions. nih.gov While not directly involving the 2-(2-methylpropylidene) moiety, this demonstrates a powerful strategy for fusing cyclopentane rings into larger aromatic systems. Friedel-Crafts acylation has also been utilized to construct polycyclic systems containing a cyclopentanone ring. oregonstate.edu

Spirocyclic compounds, which feature two rings sharing a single atom, are of increasing interest in medicinal chemistry. frontiersin.org The synthesis of spiro[cyclopentane-1,3'-indolines] has been achieved through a chemo- and diastereo-selective (3+2) cycloaddition reaction of donor-acceptor cyclopropanes and α,β-unsaturated enamides. frontiersin.org Another approach involves a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione to synthesize spiro[dihydropyridine-oxindoles]. beilstein-journals.org These methods provide a template for how the cyclopentanone ring of 2-(2-methylpropylidene)cyclopentanone could be incorporated into a spirocyclic framework, for instance, by reacting with a suitable bis-nucleophile at the carbonyl carbon.

Table 3: Synthesis of Complex Architectures

Architecture Synthetic Strategy Example
Polycyclic Palladium-catalyzed [3+2] cyclocondensation. nih.gov Cyclopentafused polycyclic aromatic hydrocarbons. nih.gov
Spirocyclic (3+2) Cycloaddition of donor-acceptor cyclopropanes. frontiersin.org Spiro[cyclopentane-1,3'-indolines]. frontiersin.org
Spirocyclic Three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Conjugated Systems and Extended Chromophores Derived from Cyclopentanone, 2-(2-methylpropylidene)-

The α,β-unsaturated ketone moiety in 2-(2-methylpropylidene)cyclopentanone forms a basic chromophore. Extending this conjugation can lead to compounds with interesting photophysical properties, such as absorption at longer wavelengths.

One method to extend the conjugated system is through the synthesis of α,β-unsaturated ketones from alkynes and aldehydes over a zeolite catalyst. rsc.org This tandem hydration/condensation reaction offers a facile route to a variety of α,β-unsaturated carbonyls. rsc.org By reacting 2-(2-methylpropylidene)cyclopentanone with an appropriate aldehyde at the α'-position, the conjugated system could be extended.

The synthesis of substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes also provides a pathway to extended conjugated systems. nih.gov This method allows for the formation of β-substituted α-alkylidene cyclopentenones, which can possess extended chromophores depending on the nature of the substituent. nih.gov These types of conjugated systems are of interest as they are found in many biologically active molecules and materials with applications in optics and electronics. nih.gov

Advanced Spectroscopic Characterization of Cyclopentanone, 2 2 Methylpropylidene and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of "Cyclopentanone, 2-(2-methylpropylidene)-." The presence of various proton and carbon environments allows for a detailed analysis of its connectivity and stereochemistry.

Multi-Dimensional NMR Techniques for Structure Elucidation

While specific multi-dimensional NMR data for "Cyclopentanone, 2-(2-methylpropylidene)-" is not extensively published, the expected chemical shifts and correlations can be predicted based on data from analogues like 2-methylcyclopentanone (B130040) and other α,β-unsaturated ketones. nist.govepa.gov The key proton (¹H) and carbon (¹³C) signals can be assigned using a combination of 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.com

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the vinylic proton, the protons on the cyclopentanone (B42830) ring, and the protons of the 2-methylpropyl group. The vinylic proton, being in a conjugated system, would appear at a characteristically downfield-shifted position. rsc.org The protons on the carbon adjacent to the carbonyl group (α-protons) will also be deshielded.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of 200-220 ppm. The carbons of the C=C double bond will appear in the vinylic region (typically 120-150 ppm), with the β-carbon being more deshielded than the α-carbon. The remaining aliphatic carbons of the cyclopentanone ring and the 2-methylpropyl group will resonate in the upfield region. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentanone, 2-(2-methylpropylidene)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~210
α-Carbon (C-2)-~140
β-Carbon (vinylic CH)~6.5 - 7.0~145
C-3 (ring CH₂)~2.3 - 2.5~35
C-4 (ring CH₂)~1.8 - 2.0~25
C-5 (ring CH₂)~2.1 - 2.3~38
CH of isopropyl~2.5 - 2.8~30
CH₃ of isopropyl~1.0 - 1.2~22

Note: These are predicted values based on known substituent effects on cyclopentanone and α,β-unsaturated ketone systems.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of "Cyclopentanone, 2-(2-methylpropylidene)-." The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between different envelope and twist conformations. The energy barriers for the interconversion of these conformers can be determined by monitoring the changes in the NMR spectrum at different temperatures. modgraph.co.uk For "Cyclopentanone, 2-(2-methylpropylidene)-," the rotation around the C-C single bond connecting the isopropyl group to the double bond could also be a subject of DNMR studies, although the energy barrier for this rotation is expected to be relatively low.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

In a GC-MS analysis, "Cyclopentanone, 2-(2-methylpropylidene)-" would first be separated from other components on a GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is predictable by considering the established fragmentation pathways for ketones and α,β-unsaturated systems.

Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For α,β-unsaturated ketones, cleavages that lead to the formation of stable, conjugated carbocations are favored.

Predicted Fragmentation Pattern for Cyclopentanone, 2-(2-methylpropylidene)-: Based on the fragmentation of analogues like 2-sec-butylcyclopentanone nih.gov and other ketones, docbrown.infonist.govnist.govmassbank.eu the following fragments are anticipated:

Loss of an isopropyl radical (-43 u): This would result from the cleavage of the bond between the vinylic carbon and the isopropyl group.

Loss of a methyl radical (-15 u): From the isopropyl group.

Retro-Diels-Alder type fragmentation: Cleavage of the cyclopentanone ring can also occur.

Interactive Data Table: Predicted Major Ions in the Mass Spectrum of Cyclopentanone, 2-(2-methylpropylidene)- (MW: 138.21 g/mol )

m/z Predicted Fragment Origin
138[C₉H₁₄O]⁺Molecular Ion
123[C₈H₁₁O]⁺Loss of CH₃
95[C₆H₇O]⁺Loss of C₃H₇ (isopropyl)
81[C₅H₅O]⁺Ring fragmentation
67[C₅H₇]⁺Ring fragmentation
55[C₃H₃O]⁺ or [C₄H₇]⁺Various pathways

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of "Cyclopentanone, 2-(2-methylpropylidene)-" is expected to show strong absorption bands characteristic of the carbonyl group and the carbon-carbon double bond. Due to conjugation, the C=O stretching frequency will be lower than that of a simple saturated ketone (typically 1715 cm⁻¹ for cyclopentanone). nist.gov The C=C stretching vibration will also be observable.

Predicted IR and Raman Active Vibrational Modes:

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C=O Stretch1690 - 17101690 - 1710Strong (IR), Medium (Raman)
C=C Stretch1620 - 16401620 - 1640Medium (IR), Strong (Raman)
C-H Stretch (sp²)3010 - 30503010 - 3050Medium
C-H Stretch (sp³)2850 - 29602850 - 2960Strong

The complementary nature of IR and Raman spectroscopy is particularly useful. The C=O stretch is strong in the IR, while the C=C stretch is often more intense in the Raman spectrum for conjugated systems.

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (e.g., ECD)

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: "Cyclopentanone, 2-(2-methylpropylidene)-" possesses a conjugated π-electron system, which gives rise to characteristic absorptions in the UV-Vis spectrum. Two main transitions are expected:

A strong π → π * transition at a shorter wavelength (around 220-250 nm).

A weaker n → π * transition at a longer wavelength (around 300-330 nm).

The UV-Vis spectrum of cyclopentanone itself shows a weak n → π* transition around 290-300 nm. nist.gov The conjugation in the target molecule will shift these absorptions to longer wavelengths (a bathochromic or red shift).

Chiroptical Spectroscopy (Electronic Circular Dichroism - ECD): If "Cyclopentanone, 2-(2-methylpropylidene)-" is chiral (for example, if synthesized in an enantiomerically enriched form), it will exhibit an Electronic Circular Dichroism (ECD) spectrum. ECD measures the differential absorption of left and right circularly polarized light and is a powerful technique for determining the absolute configuration of chiral molecules. encyclopedia.pub

The ECD spectrum of a chiral α,β-unsaturated ketone is typically characterized by Cotton effects corresponding to the electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, including the conformation of the cyclopentanone ring and the geometry around the double bond. researchgate.netresearchgate.net The application of the exciton (B1674681) chirality method can also be a valuable tool in interpreting the ECD spectra of related complex molecules. nih.gov

Computational and Theoretical Investigations of Cyclopentanone, 2 2 Methylpropylidene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of "Cyclopentanone, 2-(2-methylpropylidene)-" from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about the electron distribution and energy of the molecule. wikipedia.org

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of organic molecules like "Cyclopentanone, 2-(2-methylpropylidene)-". DFT calculations can map the electron density to determine molecular orbitals, electrostatic potential, and reactivity indices. researchgate.netresearchgate.net

The conjugated system in this α,β-unsaturated ketone, formed by the carbonyl group and the carbon-carbon double bond, leads to delocalization of π-electrons. fiveable.me This delocalization influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. fiveable.me The HOMO is likely localized over the C=C and C=O π-system, while the LUMO is expected to have significant contributions from the β-carbon of the double bond and the carbonyl carbon, making these sites electrophilic.

DFT can be employed to calculate various reactivity descriptors. For instance, the electrostatic potential surface would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the carbonyl carbon and the β-carbon, highlighting their susceptibility to nucleophilic attack. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be computed to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of Cyclopentanone (B42830), 2-(2-methylpropylidene)-

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVRelates to the electronic stability and reactivity of the molecule.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.
Electrophilicity Index2.5 eVMeasures the propensity of the molecule to accept electrons.

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate thermochemical and spectroscopic data. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used to calculate properties such as the heat of formation, Gibbs free energy, and vibrational frequencies. acs.org

These calculations are instrumental in predicting the stability of "Cyclopentanone, 2-(2-methylpropylidene)-" and understanding its thermodynamic behavior in chemical reactions. For instance, calculating the energies of different isomers or conformers can reveal their relative stabilities. sapub.org

Furthermore, ab initio calculations are invaluable for predicting spectroscopic parameters. By computing the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net Similarly, electronic excitation energies can be calculated to predict the UV-Visible absorption spectrum, which is characteristic of the conjugated enone system. fiveable.me

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. rsc.orgarxiv.org For "Cyclopentanone, 2-(2-methylpropylidene)-," MD simulations can provide insights into the flexibility of the cyclopentanone ring and the rotational freedom around the single bonds.

The cyclopentanone ring can adopt various conformations, such as the envelope and twist forms. MD simulations can reveal the energy barriers between these conformations and the preferred geometry at a given temperature. rsc.org The orientation of the 2-(2-methylpropylidene) substituent relative to the ring is also a key conformational feature that can be explored. Understanding the accessible conformations is crucial as they can influence the molecule's reactivity and its interaction with other molecules. nih.gov

Table 2: Hypothetical Conformational Analysis Data for Cyclopentanone, 2-(2-methylpropylidene)-

Conformational ParameterDescriptionPredicted Finding
Ring PuckerDescribes the non-planar shape of the cyclopentanone ring.The envelope conformation is likely the most stable, with the twist form being a slightly higher energy state.
Dihedral Angle (C1-C2-C=C)The rotation around the bond connecting the ring and the substituent.A planar or near-planar arrangement of the conjugated system is expected to be energetically favorable to maximize π-orbital overlap.
Isobutyl Group OrientationThe rotational conformers of the isobutyl group.Multiple low-energy conformers are likely accessible due to rotation around the C-C single bonds.

Note: This table presents hypothetical predictions based on the general behavior of similar molecular structures.

Reaction Pathway Elucidation and Transition State Analysis using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. For "Cyclopentanone, 2-(2-methylpropylidene)-," which is an α,β-unsaturated ketone, a key reaction is the Michael addition. fiveable.me

Theoretical calculations can model the approach of a nucleophile to the electrophilic centers of the molecule. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. rsc.org This allows for the determination of activation energies, which are critical for understanding reaction rates.

Transition state theory can be used in conjunction with these calculations to predict the kinetics of reactions. For example, in a base-catalyzed hydrocyanation reaction, DFT calculations could be used to investigate the mechanism of cyanide addition to the C=C double bond. researchgate.net The structure of the transition state, where bonds are partially formed and broken, can be optimized, and its vibrational frequencies can be calculated to confirm it is a true saddle point on the potential energy surface.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful complement to experimental spectroscopy. By simulating spectra, one can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

For "Cyclopentanone, 2-(2-methylpropylidene)-," DFT and other ab initio methods can be used to predict a range of spectroscopic properties: researchgate.netresearchgate.net

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structural elucidation. researchgate.net

Infrared (IR) and Raman Spectra: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of theoretical IR and Raman spectra. researchgate.net This can help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the C=O and C=C stretching frequencies characteristic of enones.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. researchgate.net For an α,β-unsaturated ketone, the π → π* transition is expected to be the most intense absorption in the UV region, and its position can be predicted theoretically. fiveable.me

Catalytic Applications and Reaction Engineering of Cyclopentanone, 2 2 Methylpropylidene

Homogeneous Catalysis in Transformations of Cyclopentanone (B42830), 2-(2-methylpropylidene)-

Homogeneous catalysis offers a powerful avenue for the precise chemical modification of Cyclopentanone, 2-(2-methylpropylidene)- . The solubility of both the catalyst and the substrate in the same phase allows for high reactivity and selectivity under often mild conditions.

Lewis Acid Catalysis (e.g., Scandium(III) Triflate)

Lewis acids are pivotal in activating the α,β-unsaturated ketone moiety of Cyclopentanone, 2-(2-methylpropylidene)- toward nucleophilic attack. Scandium(III) triflate (Sc(OTf)₃) is a particularly noteworthy Lewis acid catalyst due to its high activity and stability, including in the presence of water. rsc.org

While direct catalytic transformations of Cyclopentanone, 2-(2-methylpropylidene)- using Scandium(III) triflate are not extensively documented, its utility can be inferred from its application in a variety of reactions with other ketones. For instance, Scandium(III) triflate has been effectively used in the direct synthesis of N-unprotected ketimines from various ketones. organic-chemistry.orgnih.gov This suggests a potential pathway for the conversion of Cyclopentanone, 2-(2-methylpropylidene)- to its corresponding ketimine, a valuable synthetic intermediate. The reaction typically proceeds with high yields and tolerates a broad range of functional groups. organic-chemistry.orgnih.gov

Furthermore, Scandium(III) triflate has demonstrated efficacy in catalyzing the cycloaddition of imines with 1,1-cyclopropanediesters, leading to the diastereoselective synthesis of multisubstituted pyrrolidines. nih.gov This points to the possibility of employing Cyclopentanone, 2-(2-methylpropylidene)- in similar cycloaddition reactions to generate complex heterocyclic structures.

A general representation of Scandium(III) triflate -catalyzed activation of a ketone is depicted below: Activation of a ketone by Sc(OTf)₃, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

It is anticipated that Cyclopentanone, 2-(2-methylpropylidene)- would undergo similar activation, facilitating a range of transformations.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For a compound like Cyclopentanone, 2-(2-methylpropylidene)- , organocatalysts can facilitate various enantioselective transformations, particularly at the α- and β-positions of the carbonyl group.

One of the most relevant applications is the organocatalytic α-hydroxymethylation. Studies on cyclopentanone have shown that it can undergo asymmetric α-hydroxymethylation with aqueous formaldehyde (B43269) in the presence of an organocatalyst, leading to chiral δ-lactones with high enantioselectivity. nih.gov This suggests a viable route for the functionalization of the α-position of Cyclopentanone, 2-(2-methylpropylidene)- .

The general mechanism for such transformations often involves the formation of an enamine intermediate between the ketone and a chiral secondary amine catalyst (e.g., a proline derivative). This enamine then reacts with an electrophile, and subsequent hydrolysis releases the functionalized ketone and regenerates the catalyst.

Catalyst TypeExemplary Reaction with Analogous KetonePotential Application for Cyclopentanone, 2-(2-methylpropylidene)-
Proline derivativesAsymmetric α-hydroxymethylation of cyclopentanone Enantioselective α-functionalization
Chiral primary aminesAsymmetric Michael addition to nitroalkenesSynthesis of chiral derivatives via conjugate addition

Transition Metal Catalysis (e.g., Gold(I), Rhodium(I), Copper)

Transition metals offer a diverse array of catalytic activities for the transformation of α,β-unsaturated ketones like Cyclopentanone, 2-(2-methylpropylidene)- .

Gold(I) Catalysis: Gold(I) complexes are known to catalyze a variety of reactions, including the formation of α,β-unsaturated ketones from propargylic acetates. nih.gov While this is a synthetic route, it highlights the interaction of gold catalysts with such systems. The high affinity of gold(I) for alkynes and allenes could be exploited in cycloaddition reactions where Cyclopentanone, 2-(2-methylpropylidene)- acts as a reaction partner. For instance, gold(I) has been shown to catalyze tandem 1,2-indole migration-cyclopropanation reactions of 3-propargylindoles with olefins, suggesting the potential for complex scaffold construction. nih.gov

Rhodium(I) Catalysis: Rhodium(I) complexes are particularly effective in catalyzing [3+2] cycloaddition reactions. For example, the Rhodium(I) -catalyzed reaction of cyclopropenones and alkynes provides a highly efficient and regiocontrolled route to cyclopentadienones . nih.govorganic-chemistry.org This suggests the possibility of using Cyclopentanone, 2-(2-methylpropylidene)- as a building block in similar cycloaddition strategies. Furthermore, Rhodium(I) catalysts are employed in [2+2+2] cycloaddition reactions, offering a pathway to complex six-membered rings. mdpi.comnih.gov

Copper Catalysis: Copper catalysts are well-known for their ability to promote conjugate addition reactions to α,β-unsaturated ketones. This would be a primary mode of transformation for Cyclopentanone, 2-(2-methylpropylidene)- . The 1,4-addition of various nucleophiles, including organometallic reagents and thiols, can be efficiently catalyzed by copper complexes, often with high stereoselectivity.

Metal CatalystExemplary ReactionPotential Transformation of Cyclopentanone, 2-(2-methylpropylidene)-
Gold(I) Tandem cyclization/cycloadditionSynthesis of complex polycyclic systems
Rhodium(I) [3+2] and [2+2+2] CycloadditionsFormation of functionalized carbocycles and heterocycles
Copper Conjugate AdditionIntroduction of a wide range of substituents at the β-position

Heterogeneous Catalysis for Synthesis and Derivatization

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling, making them highly suitable for industrial applications.

Metal Oxide Catalysts (e.g., NiO-Co₃O₄/TiO₂, Magnesium-based catalysts)

NiO-Co₃O₄/TiO₂: Mixed metal oxide catalysts containing nickel and cobalt supported on titania are effective for hydrogenation reactions. Research on the direct synthesis of 2-propylheptanol from n-valeraldehyde has shown that a NiO-Co₃O₄/Nb₂O₅-TiO₂ catalyst exhibits excellent performance. nih.gov The presence of cobalt(II,III) oxide assists in the reduction of nickel(II) oxide , leading to the formation of a Ni-Co alloy which is the active catalytic species. nih.gov For Cyclopentanone, 2-(2-methylpropylidene)- , such a catalyst could be employed for the selective hydrogenation of the carbon-carbon double bond to yield 2-isobutylcyclopentanone, or for the complete reduction of both the double bond and the carbonyl group.

Magnesium-based catalysts: Magnesium oxide (MgO) and other magnesium-based catalysts have been shown to be effective in various transformations of α,β-unsaturated ketones. For example, a readily available magnesium catalyst has been developed for the chemoselective Luche-type reduction of α,β-unsaturated ketones, affording allylic alcohols in excellent yields. nih.gov This suggests a pathway to selectively reduce the carbonyl group of Cyclopentanone, 2-(2-methylpropylidene)- while preserving the double bond. Additionally, chiral magnesium complexes have been utilized in the asymmetric thia-Michael addition to α,β-unsaturated ketones, yielding enantioenriched β-ketosulfides. researchgate.net Magnesium catalysts have also been shown to be effective in the 1,4-hydrosilylation of α,β-unsaturated esters. nih.gov

CatalystReaction TypePotential Product from Cyclopentanone, 2-(2-methylpropylidene)-
NiO-Co₃O₄/TiO₂ Hydrogenation2-isobutylcyclopentanone or 2-isobutylcyclopentanol
Magnesium-based Chemoselective Reduction (Luche-type)1-(2-(2-methylpropylidene)cyclopentyl)ol
Chiral Mg Complex Asymmetric Thia-Michael AdditionChiral β-thiolated cyclopentanone derivatives

Zeolite and Supported Catalysts

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures, making them shape-selective catalysts. Their acidic or basic properties can be tailored for specific reactions. For instance, β-zeolite , a large-pore zeolite, is a promising catalyst for various organic transformations due to its high stability and tunable surface properties. mdpi.com It has been used in esterification and transesterification reactions, suggesting its potential for catalyzing reactions involving the carbonyl group of Cyclopentanone, 2-(2-methylpropylidene)- . mdpi.com

Supported Catalysts: The selective hydrogenation of α,β-unsaturated aldehydes and ketones is a key application for supported metal catalysts. For example, supported palladium catalysts have been investigated for the selective hydrogenation of guaiacol (B22219) to 2-methoxycyclohexanone. researchgate.net Similarly, supported intermetallic PdZn catalysts on doped titania have shown high selectivity and stability in the hydrogenation of 2-methyl-3-butyn-2-ol. mdpi.comresearchgate.net These findings are highly relevant for the selective hydrogenation of the C=C or C=O bond in Cyclopentanone, 2-(2-methylpropylidene)- . The choice of support and metal can significantly influence the selectivity of the reaction. For instance, catalysts supported on carbon materials are widely used for the selective hydrogenation of citral, another α,β-unsaturated carbonyl compound. mdpi.com The selective hydrogenation of furfural (B47365) to cyclopentanone has been achieved over composite metal catalysts under mild conditions. eurekaselect.com

Asymmetric Catalysis for Enantioselective Synthesis of Chiral Cyclopentanone Derivatives

The enantioselective synthesis of chiral cyclopentanone derivatives from α,β-unsaturated precursors like Cyclopentanone, 2-(2-methylpropylidene)- represents a significant area of research in modern organic chemistry. The core strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions at the double bond or the carbonyl group. While specific studies on the asymmetric catalysis of Cyclopentanone, 2-(2-methylpropylidene)- are not extensively documented in publicly available research, the principles can be inferred from reactions with structurally similar α,β-unsaturated ketones.

The primary approaches for generating chiral cyclopentanones from such substrates include asymmetric conjugate addition, asymmetric hydrogenation, and asymmetric aldol (B89426) reactions.

Asymmetric Conjugate Addition: This is a powerful method for forming a new stereocenter at the β-position to the carbonyl group. Organocatalysis, employing chiral secondary amines (like proline and its derivatives) or squaramides, has emerged as a key technology. beilstein-journals.orgnih.gov These catalysts activate the enone substrate and guide the incoming nucleophile to a specific face of the molecule. For a sterically hindered substrate like Cyclopentanone, 2-(2-methylpropylidene)-, the choice of catalyst and reaction conditions would be critical to overcome the steric bulk of the isobutylidene group.

A hypothetical asymmetric Michael addition to Cyclopentanone, 2-(2-methylpropylidene)- is depicted below:

Reaction: Cyclopentanone, 2-(2-methylpropylidene)- + Nucleophile (e.g., malonate, nitroalkane)

Catalyst: Chiral organocatalyst (e.g., chiral amine, squaramide) or a chiral metal complex. researchgate.net

Product: Chiral 3-substituted cyclopentanone derivative.

The efficiency of such a reaction would be evaluated based on diastereoselectivity and enantioselectivity (enantiomeric excess, ee). Research on similar systems, such as the addition of cyclopentane-1,2-dione to alkylidene oxindoles, has shown that high enantioselectivities can be achieved with carefully selected squaramide catalysts. beilstein-journals.orgnih.gov

Asymmetric Hydrogenation: The reduction of the carbon-carbon double bond in Cyclopentanone, 2-(2-methylpropylidene)- can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. nih.govnih.gov Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are commonly employed. nih.gov The catalyst facilitates the delivery of hydrogen to one face of the double bond, leading to the formation of a chiral 2-isobutylcyclopentanone.

A representative table of catalysts used for the asymmetric hydrogenation of α,β-unsaturated ketones is shown below, which could be adapted for Cyclopentanone, 2-(2-methylpropylidene)-.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(II)-chiral diphosphine/diamineAromatic ketones>95% nih.gov
Rh(I)-chiral bisphosphineCyclic enonesup to 99% nih.gov
Mn(I)-hydride complexα,β-Unsaturated ketonesup to 99% nih.govacs.org

Process Optimization and Scalability in the Synthesis of Cyclopentanone, 2-(2-methylpropylidene)-

The synthesis of Cyclopentanone, 2-(2-methylpropylidene)- is typically achieved through an aldol condensation reaction between cyclopentanone and isobutyraldehyde (B47883), followed by dehydration. numberanalytics.comnumberanalytics.com The optimization of this process is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production.

Reaction Optimization: Key parameters to optimize include the choice of catalyst, reaction temperature, solvent, and reactant stoichiometry.

Catalyst: The reaction can be catalyzed by either acids or bases. numberanalytics.com Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used. The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts.

Temperature: Temperature control is critical to balance the rate of the aldol addition and the subsequent dehydration. Higher temperatures favor the formation of the α,β-unsaturated product but can also lead to side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. In some cases, the reaction can be run under solvent-free conditions.

Stoichiometry: The molar ratio of cyclopentanone to isobutyraldehyde can be adjusted to maximize the conversion of the limiting reagent and minimize the formation of self-condensation products.

A hypothetical design of experiments (DoE) approach could be used to systematically investigate the effects of these parameters and their interactions to identify the optimal reaction conditions.

Scalability: Scaling up the synthesis of Cyclopentanone, 2-(2-methylpropylidene)- from the laboratory to an industrial scale presents several challenges.

Heat Transfer: The aldol condensation is an exothermic reaction. Efficient heat removal is essential on a large scale to maintain temperature control and prevent runaway reactions. The choice of reactor design (e.g., jacketed reactor, reactor with internal cooling coils) is important.

Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving high conversion rates. The type of agitator and mixing speed need to be carefully selected.

Downstream Processing: The purification of Cyclopentanone, 2-(2-methylpropylidene)- on a large scale typically involves distillation. The design of the distillation column and the operating conditions (e.g., pressure, temperature) must be optimized to achieve the desired purity and minimize product loss. The use of a fixed-bed catalytic reactor with an ion exchange polymer could also be considered for a continuous process, which can simplify downstream processing. google.com

The table below summarizes key considerations for the process optimization and scalability of the synthesis of Cyclopentanone, 2-(2-methylpropylidene)-.

ParameterLaboratory ScaleIndustrial Scale
Catalyst Typically homogeneous (e.g., NaOH, KOH)May use heterogeneous catalysts for easier separation
Temperature Control Heating mantle, oil bathJacketed reactors, cooling coils
Mixing Magnetic stirrerMechanical agitator
Purification Column chromatography, simple distillationFractional distillation, continuous distillation
Process Mode BatchBatch or continuous

Further research and development would be necessary to establish a robust and economically viable industrial process for the synthesis of Cyclopentanone, 2-(2-methylpropylidene)-.

Current Challenges and Future Research Directions in Cyclopentanone, 2 2 Methylpropylidene Chemistry

Addressing Selectivity and Efficiency in Synthetic Routes

A primary route to synthesizing Cyclopentanone (B42830), 2-(2-methylpropylidene)- is the aldol (B89426) condensation between cyclopentanone and isobutyraldehyde (B47883), followed by dehydration. libretexts.org This pathway, while fundamental, is fraught with challenges related to selectivity and efficiency.

Key Challenges:

Stereoselectivity: The formation of the exocyclic double bond can result in a mixture of (E) and (Z) stereoisomers. Controlling the geometric outcome of the double bond is a persistent challenge in enone synthesis. The geometry of the enolate intermediate, which can be influenced by the reaction conditions and the base used, plays a crucial role in determining the final product's stereochemistry. youtube.com

Reaction Conditions: Achieving high efficiency requires careful optimization of catalysts (acid or base), temperature, and solvents to minimize side reactions and favor the dehydration of the initial aldol addition product to the thermodynamically stable conjugated system. libretexts.orglibretexts.org

Future research is geared towards the development of highly specific catalysts that can overcome these selectivity issues. The goal is to design systems that preferentially facilitate the cross-aldol reaction while suppressing self-condensation pathways.

Table 1: Comparison of Catalytic Approaches for Aldol Condensation

Catalytic Approach Typical Advantages Key Selectivity Challenges Potential Future Research
Base-Catalyzed Effective for enolate formation Self-condensation, potential for multiple additions, control of E/Z isomers. stackexchange.comyoutube.com Development of sterically hindered bases or phase-transfer catalysts to control reactivity.
Acid-Catalyzed Promotes dehydration to the enone. libretexts.org Can require higher temperatures; potential for side reactions. Design of solid acid catalysts for easier separation and improved selectivity. rsc.org

| Organocatalysis | Metal-free, potential for asymmetry. | Catalyst loading and turnover, separation from the product. | Creation of novel chiral organocatalysts for enantioselective synthesis of related structures. |

Exploration of Novel Reactivity and Transformational Pathways

The inherent reactivity of the α,β-unsaturated ketone functional group in Cyclopentanone, 2-(2-methylpropylidene)- offers a platform for a wide array of chemical transformations. The molecule features two primary electrophilic sites: the carbonyl carbon (for 1,2-addition) and the β-carbon (for 1,4-conjugate addition). nih.gov

Established Transformations for Enones:

Michael Addition (1,4-Addition): The conjugate addition of nucleophiles to the β-carbon is a cornerstone reaction for enones, enabling the introduction of a wide range of substituents.

1,2-Addition: Strong nucleophiles, such as organolithium or Grignard reagents, tend to attack the carbonyl carbon directly.

Reduction: The double bond and carbonyl group can be selectively reduced using various catalytic hydrogenation methods.

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions.

Future research is focused on uncovering novel reactivity patterns and developing innovative synthetic applications. A key area of interest is the use of this compound as a building block in cascade reactions, where a single transformation triggers a series of subsequent bond-forming events to rapidly construct complex molecular architectures. mdpi.com The development of asymmetric transformations that can control the stereochemistry of new chiral centers is also a major frontier.

Advancements in Catalytic Systems for Sustainable Production

The chemical industry's shift towards green chemistry principles has spurred significant research into sustainable catalytic processes for producing fine chemicals. numberanalytics.comnumberanalytics.commdpi.com For Cyclopentanone, 2-(2-methylpropylidene)-, this involves moving away from stoichiometric reagents and harsh conditions toward more environmentally benign and efficient catalytic systems. chemistryjournals.net

Future Directions in Sustainable Catalysis:

Heterogeneous Catalysis: The design of solid catalysts, such as metal oxides or supported metals, offers significant advantages, including ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow reactors. rsc.org For the synthesis of cyclopentanone derivatives, bifunctional catalysts with both acidic and basic sites are particularly promising. nih.gov

Biocatalysis: The use of enzymes (biocatalysis) or whole microorganisms presents a powerful, sustainable alternative. numberanalytics.com Enzymes operate under mild conditions (ambient temperature and pressure, often in water), offering high selectivity and reducing energy consumption and waste generation. chemistryjournals.net

Table 2: Comparison of Sustainable Catalytic Systems

Catalytic System Key Advantages Current Challenges Future Research Focus
Heterogeneous Catalysts Recyclable, suitable for continuous flow, stable. rsc.org Lower activity/selectivity compared to homogeneous counterparts, potential for metal leaching. Designing highly active and selective porous materials and nanoparticle-based catalysts. mdpi.com
Biocatalysis High selectivity, mild conditions, low environmental impact. numberanalytics.comchemistryjournals.net Limited substrate scope, enzyme stability, cost of production. Enzyme engineering to broaden substrate compatibility and enhance stability; development of robust whole-cell systems.

| Organocatalysis | Metal-free, avoids toxic heavy metals, potential for asymmetric induction. | Often requires high catalyst loading, separation can be difficult. | Development of highly efficient, low-loading organocatalysts and immobilization on solid supports for recyclability. |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational chemistry and experimental work is becoming indispensable for tackling complex chemical challenges. For Cyclopentanone, 2-(2-methylpropylidene)-, this integrated approach can accelerate progress in catalyst design, reaction optimization, and the discovery of new reactivity.

Applications of Integrated Approaches:

Mechanism Elucidation: Theoretical methods like Density Functional Theory (DFT) can be used to map out the energy landscapes of reaction pathways. researchgate.net This allows researchers to understand the transition states, predict the most likely products, and rationalize observed selectivities in the synthesis.

Catalyst Design: Computational screening can predict the efficacy of potential catalysts before they are synthesized in the lab. By modeling the interaction between the reactants and the catalyst's active site, researchers can identify promising candidates, saving significant time and resources. organic-chemistry.org

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., NMR, IR) with computationally predicted spectra helps to confirm the precise structure and conformation of molecules, including transient intermediates. researchgate.net

Predicting Reactivity: Computational tools can calculate molecular properties like frontier molecular orbital energies (HOMO/LUMO), which helps predict how the molecule will react with various reagents and guides the design of new experiments. researchgate.net

Future progress in this area will rely on developing more accurate computational models and fostering closer collaboration between theoretical and experimental chemists to create a feedback loop where computational predictions guide experiments, and experimental results validate and refine theoretical models.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(2-methylpropylidene)cyclopentanone, and how do they resolve structural ambiguities?

  • Methodology :

  • GC×GC-TOFMS : Use two-dimensional gas chromatography coupled with time-of-flight mass spectrometry for high-resolution separation and identification of isomers or pyrolysis byproducts .
  • NMR and FTIR : Employ 13C^{13}\text{C} NMR to distinguish ketone carbonyl signals (≈210 ppm) and FTIR to confirm C=O stretching (≈1740 cm1^{-1}). Cross-reference with computational models (e.g., QSPR) to validate stereochemical assignments .

Q. What synthetic routes are commonly used to prepare 2-(2-methylpropylidene)cyclopentanone in academic settings?

  • Methodology :

  • Claisen-Schmidt Condensation : React cyclopentanone with 2-methylpropanal under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone. Optimize reaction time and temperature (e.g., 60°C, 12 hrs) to minimize side products like aldol adducts .
  • Catalytic Self-Condensation : Use acid catalysts (e.g., Amberlyst-15) for cyclopentanone dimerization, followed by dehydrogenation to form the conjugated enone system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cyclopentanone-derived reactions?

  • Methodology :

  • Comparative Kinetic Analysis : Compare turnover frequencies (TOF) of homogeneous catalysts (e.g., organocatalysts) vs. enzymatic systems (e.g., cyclopentanone 1,2-monooxygenase) under standardized conditions (pH 7.0, 25°C) .
  • In Situ Spectroscopic Monitoring : Use ATR-FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps in competing pathways .

Q. What enzymatic pathways degrade 2-(2-methylpropylidene)cyclopentanone, and how can they be harnessed for bioremediation?

  • Methodology :

  • Gene Cluster Analysis : Clone and express the cpnABCDE operon from Comamonas sp. to study the five-step conversion to glutaric acid. Inactivate cpnB (encoding monooxygenase) to confirm its role in Baeyer-Villiger oxidation .
  • Substrate Specificity Profiling : Test recombinant enzymes against structurally similar ketones (e.g., cyclohexanone derivatives) to map steric and electronic tolerances .

Q. How can computational modeling predict the reactivity of 2-(2-methylpropylidene)cyclopentanone in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for electrophilic additions (e.g., epoxidation) using B3LYP/6-31G(d) basis sets. Validate with experimental kinetic isotope effects (KIE) .
  • Machine Learning : Train models on existing cyclopentanone reaction datasets to predict regioselectivity in cross-coupling reactions .

Q. What analytical challenges arise when detecting cyclopentanone derivatives in complex matrices like shale pyrolysates?

  • Methodology :

  • Hydrous Pyrolysis-GC/MS : Perform closed-system pyrolysis (290–350°C) on organic-rich shales, followed by GC/MS to differentiate cyclopentanones from co-eluting phenols. Use selective ion monitoring (SIM) for m/z 82 (cyclopentanone fragment) .
  • Isotope Labeling : Introduce 13C^{13}\text{C}-labeled cyclopentanone to trace degradation pathways and quantify abiotic vs. biotic contributions .

Safety and Handling in Research Contexts

Q. What protocols ensure safe handling of 2-(2-methylpropylidene)cyclopentanone during kinetic studies?

  • Methodology :

  • PPE and Ventilation : Use CE-approved nitrile gloves (EN374 standard) and conduct reactions in fume hoods to limit inhalation exposure .
  • Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and decontaminate with 5% acetic acid to neutralize reactive ketones .

Data Contradiction Analysis

Q. Why do studies report conflicting enantioselectivity for Baeyer-Villiger oxidations of cyclopentanone derivatives?

  • Methodology :

  • Enzyme Engineering : Compare wild-type cpnB (non-enantioselective) with engineered variants containing point mutations (e.g., F432A) to enhance stereocontrol .
  • Solvent Effects : Screen chiral solvents (e.g., (-)-menthol) to induce supramolecular interactions that override intrinsic enzyme preferences .

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